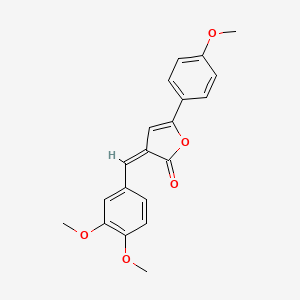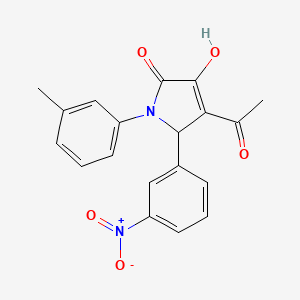
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as DMF, is a synthetic compound that belongs to the family of furanones. It has been widely studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and food industries.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the p53 pathway. In neuroprotection, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In antimicrobial activity, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, the Nrf2 pathway, and the p53 pathway. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes, and inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to activate the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and immunomodulatory effects. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species and lipid peroxidation. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been shown to modulate the activity of immune cells, such as T cells and B cells, and enhance the immune response against pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages for lab experiments, such as its stability, solubility, and low toxicity. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be easily synthesized and purified, and it has a long shelf life. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is also soluble in various solvents, such as ethanol, methanol, and dimethyl sulfoxide, which makes it easy to use in different assays. However, 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has some limitations for lab experiments, such as its high cost and limited availability. 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is also sensitive to light and air, which can affect its stability and purity.
Direcciones Futuras
There are several future directions for the research on 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, such as the development of new synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its mechanism of action. The development of new synthesis methods can improve the yield and purity of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone and reduce its cost. The investigation of its potential applications in other fields, such as agriculture and food industries, can expand its use and benefits. The elucidation of its mechanism of action can provide insights into its therapeutic potential and facilitate the development of new drugs based on 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone.
Métodos De Síntesis
3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized through various methods, including the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base catalyst. The reaction can be carried out in different solvents, such as ethanol, methanol, or acetic acid, at different temperatures and pressures. The yield and purity of 3-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be improved by optimizing the reaction conditions.
Propiedades
IUPAC Name |
(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-22-16-7-5-14(6-8-16)18-12-15(20(21)25-18)10-13-4-9-17(23-2)19(11-13)24-3/h4-12H,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDSSSEAMNNCT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(3,4-Dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2,3-dihydrofuran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[1,4-phenylenebis(1H-benzimidazole-2,6-diyl)]bis[2-(acetylamino)benzamide]](/img/structure/B4971663.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![3-[1-(2,3-dichlorobenzyl)-2-piperidinyl]pyridine](/img/structure/B4971673.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971678.png)
![N-cyclopropyl-3-{[1-(3,5-dimethoxybenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4971679.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)

![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)